
1-Propyl-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H10N2O2. It belongs to the class of dihydropyrazines, which are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazine ring with two nitrogen atoms and a propyl group attached to the first carbon atom.
Preparation Methods
The synthesis of 1-Propyl-1,4-dihydropyrazine-2,3-dione can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
1-Propyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine diones, while reduction produces dihydropyrazine derivatives .
Scientific Research Applications
1-Propyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
At the molecular level, the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death or growth inhibition. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
1-Propyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as pyrazine, pyridazine, and pyrimidine. These compounds share a common heterocyclic structure but differ in the number and position of nitrogen atoms in the ring.
Pyrazine: Contains two nitrogen atoms at positions 1 and 4.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
92716-38-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-propyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h3,5H,2,4H2,1H3,(H,8,10) |
InChI Key |
YDQMPGDGAVXCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CNC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


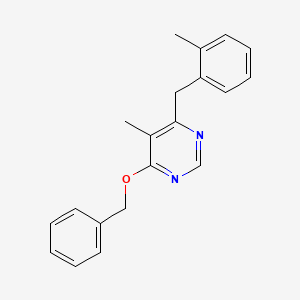
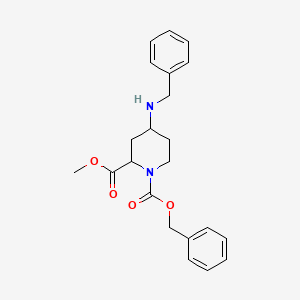
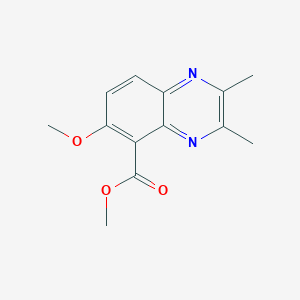
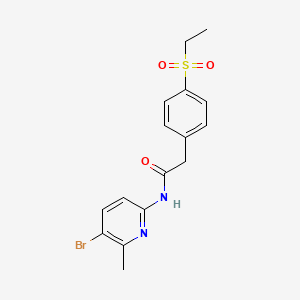
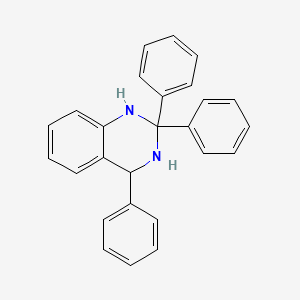
![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
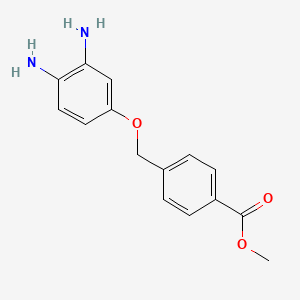
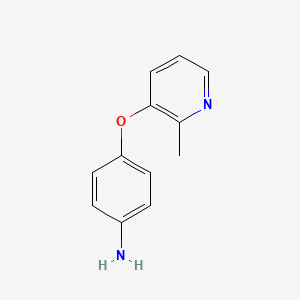
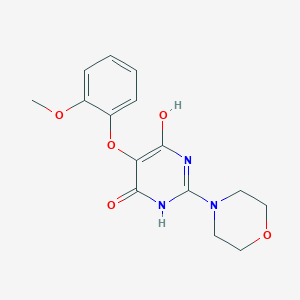
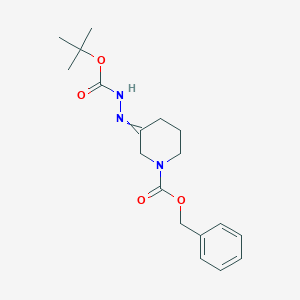
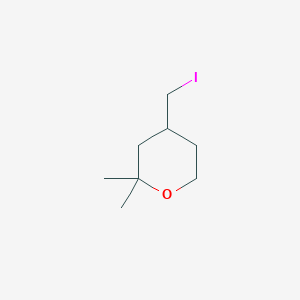
![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
